molecular formula C15H21N3O4S B2870217 tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate CAS No. 1380300-39-9

tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate

Cat. No. B2870217
CAS RN: 1380300-39-9
M. Wt: 339.41
InChI Key: QWROROWDJGKFJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a carboxylate group, an azetidine ring, and a benzo[c][1,2,6]thiadiazin-3(4H)-yl group with two oxygen atoms attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various organic reactions. For instance, tert-butyl aryl sulfides, which are structurally similar to part of the given compound, can be synthesized via C-S cross coupling using S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The azetidine ring, a four-membered ring containing nitrogen, would add to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylate group could participate in acid-base reactions, and the azetidine ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could make it polar, and the tert-butyl group could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, are synthesized for their potential biological activities .

Antibacterial and Antifungal Activities

Derivatives of this compound have been studied for their antibacterial and antifungal properties. They have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Properties

The structural flexibility and the presence of polar nitrogen atoms in the piperazine ring of its derivatives contribute to a wide spectrum of biological activities, including potential anticancer properties .

Antiparasitic and Antihistamine Activities

Some derivatives have been reported to exhibit antiparasitic and antihistamine activities, which can be attributed to the conformational flexibility of the piperazine ring, enhancing interaction with biological macromolecules .

Antidepressant Effects

The incorporation of the piperazine ring in its derivatives is considered an important synthetic strategy in drug discovery, with some compounds showing antidepressive activities .

Drug Discovery and Medicinal Chemistry

The compound’s derivatives are gaining importance in medicinal chemistry due to their wide range of biological activity and medicinal applications. They serve as important synthetic intermediates in the field of drug discovery .

DNA Intercalating Agents

Some derivatives containing the compound have been reported to act as DNA intercalating agents with antiviral and cytotoxic activity, which is crucial in the development of new therapeutic drugs .

Enhancement of Material Properties

As a precursor, this compound is used in the synthesis of materials such as thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolariphiles to generate small-ring spirocycles, which are significant in enhancing the mechanical properties and thermal stability of polymer materials .

properties

IUPAC Name

tert-butyl 3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-12(10-17)18-8-11-6-4-5-7-13(11)16-23(18,20)21/h4-7,12,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWROROWDJGKFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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